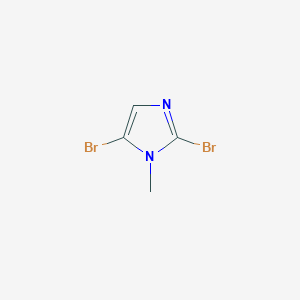
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine
Übersicht
Beschreibung
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine, also known as FPHMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPHMP belongs to the family of pyridine derivatives and is known for its unique chemical structure that makes it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Electroreduction in Aqueous Sulfuric Acid
Research by Nonaka, T., Kato, T., Fuchigami, T., & Sekine, T. (1981) explored the electroreduction of various substituents, including hydroxymethyl, on a pyridine ring in aqueous sulfuric acid solutions. The study revealed that groups at the 2- and 4-positions, such as hydroxymethyl, could be reduced, providing insights into reduction mechanisms and synthetic scope (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Magnetic and Optical Properties in Lanthanide Clusters
Alexandropoulos, D. I., et al. (2011) discovered a new family of Ln(III)(9) clusters using 2-(hydroxymethyl)pyridine, featuring a sandglass-like topology. The clusters display dual physical properties, such as single-molecule magnetism in Dy(III) clusters and intense red photoluminescence in Eu(III) clusters (Alexandropoulos et al., 2011).
[Fe]hydrogenase Model Complexes
Song, L-C., et al. (2012) synthesized [Fe]hydrogenase model complexes using an acylmethyl(hydroxymethyl)pyridine ligand. These model complexes were the first of their kind, starting from 2-(4-MeC(6)H(4)SO(3)CH(2))-6-HOCH(2)C(5)H(3)N, and provided valuable insights into the [Fe]hydrogenase active site (Song et al., 2012).
Cyclometalated Pd(II) and Ir(III) Complexes
Xu, C., et al. (2014) studied cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with various ligands. These complexes demonstrated luminescent properties and were applied in coupling reactions involving hydroxymethyl, showcasing their potential in organic synthesis and material science (Xu et al., 2014).
Liquid Crystals and Polymer Electrolyte Liquid Crystals
Tajbakhsh, A., et al. (1998) synthesized derivatives of 2,6-di(hydroxymethyl)pyridines and explored their applications as liquid crystals and polymer electrolyte liquid crystals. This study provided a deeper understanding of the materials' thermal analysis, FTIR, 1H NMR, and mass spectrometry properties (Tajbakhsh et al., 1998).
Manganese Benzoate Chemistry
Stamatatos, T. C., et al. (2006) investigated the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry, leading to the preparation and characterization of hexanuclear clusters. This research added significant knowledge to the field of inorganic chemistry and molecular structure (Stamatatos et al., 2006).
Eigenschaften
IUPAC Name |
4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVETZHBRUIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395474 | |
| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
CAS RN |
618092-18-5 | |
| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)









